Ethyl Beta-D-Galactopyranoside
Overview
Description
Ethyl Beta-D-Galactopyranoside is a derivative of D-galactose, which is a type of sugar molecule that plays a crucial role in the binding reactions with lectins and antibodies. The interest in synthesizing derivatives like Ethyl Beta-D-Galactopyranoside stems from the need to understand the nature of these binding reactions, which are significant in various biological processes, including cell-cell recognition and signaling .
Synthesis Analysis
The synthesis of related compounds such as methyl 6,6-di-C-methyl-beta-D-galactopyranoside has been achieved through the preparation of 2,3,4,6-Tetra-O-acetyl-7-deoxy-6-C-methyl-alpha-D-galacto-heptopyranosyl bromide under standard conditions. This compound, which shares a similar galactopyranoside structure with Ethyl Beta-D-Galactopyranoside, was then converted into the desired methylated galactopyranoside . Similarly, the synthesis of 2-(indol-3-yl)ethyl beta-D-galactopyranoside and its derivatives has been reported, which involves the condensation of 2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl bromide with an aglycone alcohol .
Molecular Structure Analysis
The molecular structure of these galactopyranoside derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For instance, compound 4, which is related to Ethyl Beta-D-Galactopyranoside, crystallized in the monoclinic system and was found to have the beta-D-galactopyranose rings in the 4C1 chair conformation . Additionally, 13C-n.m.r. studies have provided evidence on the favored conformers of these molecules, such as the syn-axial-like relationship between O-4 and O-6 in the methylated derivative .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Ethyl Beta-D-Galactopyranoside derivatives typically include condensation reactions between a galactopyranosyl bromide and an alcohol. The resulting products can exhibit different stereochemistries, as seen in the synthesis of isomeric alpha-D-galactopyranose 1,2-orthoacetates . These reactions are crucial for the formation of the glycosidic bond, which defines the structure of the galactopyranoside derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl Beta-D-Galactopyranoside derivatives are influenced by their molecular structure. The conformational analysis based on molecular mechanics calculations and molecular dynamics simulations provides insights into the stability and orientation of the molecules. For example, the relative orientation of the indole ring towards the beta-D-galactopyranose moiety in compound 4 has been discussed, which is relevant for understanding the properties of Ethyl Beta-D-Galactopyranoside . The crystalline structure and chair conformation of the galactopyranose rings also contribute to the physical properties of these compounds .
Scientific Research Applications
1. Enzyme Activity Assays
Ethyl Beta-D-Galactopyranoside has been utilized in enzyme activity assays. For example, beta-Galactosidase (beta-gal) is commonly used as a reporter gene in biological research. A study developed a beta-gal activity assay method using a substrate that generates a far-red-shifted fluorescent signal upon cleavage by beta-gal, proving useful for a variety of beta-gal systems (Gong et al., 2009).
2. Biochemical Synthesis
Ethyl- and propyl-β-d-galactopyranosides have been synthesized using fungal β-galactosidase. This method demonstrated potential for large-scale production of alkyl glycosides, showcasing the industrial applicability of enzymes in biochemical synthesis processes (Hronská et al., 2016).
3. Biomedical Research
Ethyl Beta-D-Galactopyranoside derivatives have found applications in biomedical research. For instance, Umbelliferone β-D-galactopyranoside, isolated from plants, was studied for its therapeutic efficacy against hepatocellular carcinoma, with promising results in in vitro and in vivo models (Kumar et al., 2017).
4. Gene Delivery Systems
In the field of gene therapy, Ethyl Beta-D-Galactopyranoside derivatives are being explored as part of novel delivery systems. Calcium phosphate nanoparticles, for instance, have been designed for targeted delivery of genes, showing potential as efficient and alternative DNA carriers (Roy et al., 2003).
5. Biocatalysis
Innovations in biocatalysis have utilized Ethyl Beta-D-Galactopyranoside derivatives. β-Galactosidase displayed on Bacillus spores, for instance, was used as a whole-cell immobilized biocatalyst for transgalactosylation in water-solvent biphasic reaction systems, showcasing a new way to construct robust biocatalysts for industrial applications (Kwon et al., 2006).
properties
IUPAC Name |
(2R,3R,4S,5R,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5+,6+,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUFTYLVLQZQNH-DWOUCZDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl Beta-D-Galactopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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